1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide
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Overview
Description
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzene derivatives and isoquinoline carboxylic acids. The key steps may involve:
N-alkylation: Introduction of the N-methyl group using methylating agents such as methyl iodide.
Amidation: Formation of the carboxamide group through the reaction of isoquinoline carboxylic acid with appropriate amines.
Chlorination: Introduction of the chlorine atom on the phenyl ring using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-N-methylisoquinoline-3-carboxamide
- 1-(2-Chlorophenyl)-N-propylisoquinoline-3-carboxamide
Uniqueness
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of the radioactive carbon-11 isotope, which may be used in imaging studies.
Properties
CAS No. |
157727-22-5 |
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Molecular Formula |
C21H21ClN2O |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)-N-(111C)methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m1/s1/i3-1 |
InChI Key |
RAVIZVQZGXBOQO-NIQXDKTISA-N |
Isomeric SMILES |
CC[C@@H](C)N([11CH3])C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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